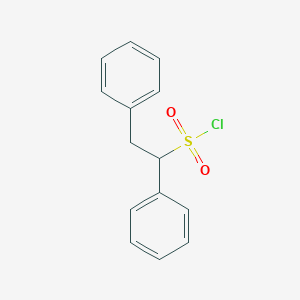

1,2-Diphenylethane-1-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Key Synthetic Intermediates

Sulfonyl chlorides are a class of highly important organic compounds that serve as pivotal intermediates in a vast array of chemical transformations. magtech.com.cn Their significance stems from the high reactivity of the sulfonyl chloride group (-SO₂Cl). This group features a sulfur atom that is highly electrophilic, making it susceptible to attack by various nucleophiles. fiveable.me The chlorine atom acts as an effective leaving group, facilitating nucleophilic substitution reactions. fiveable.me

This reactivity makes sulfonyl chlorides exceptionally useful as building blocks in both medicinal and general organic synthesis. magtech.com.cnsigmaaldrich.cn One of their most prominent applications is in the synthesis of sulfonamides, a functional group present in a multitude of pharmaceutical drugs, including antibiotics. fiveable.menuomengchemical.com The reaction of a sulfonyl chloride with a primary or secondary amine readily forms a stable sulfonamide linkage. nuomengchemical.com Similarly, their reaction with alcohols produces sulfonic esters, which are themselves important intermediates in further synthetic steps. fiveable.me

Beyond forming sulfonamides and sulfonates, sulfonyl chlorides are used to introduce the sulfonyl group into molecules, which can then be further modified. fiveable.me The sulfonyl group is valued in drug design for its structural stability, polarity, and ability to act as a bioisostere for other functional groups. researchgate.net It can improve a drug molecule's metabolic stability, pharmacokinetic properties, and solubility. researchgate.net Furthermore, sulfonyl chlorides can serve as protecting groups for amines in complex multi-step syntheses. nuomengchemical.com They are also employed as intermediates in the manufacturing of dyes and pigments and as initiators for certain types of polymerization. quora.com

Unique Structural Attributes of the 1,2-Diphenylethane (B90400) Moiety in Sulfonyl Systems

The 1,2-diphenylethane structure consists of an ethane (B1197151) backbone substituted with two phenyl groups. Attaching this moiety to a sulfonyl chloride functional group imparts distinct characteristics that are expected to modulate the compound's reactivity profile through a combination of steric and electronic effects.

Steric Effects: The two bulky phenyl groups of the 1,2-diphenylethane framework create significant steric hindrance around the reactive sulfonyl chloride center. Steric effects arise from the spatial arrangement of atoms and the repulsion between their electron clouds when they are brought too close together. embibe.comstackexchange.com In the case of 1,2-Diphenylethane-1-sulfonyl chloride, this bulkiness can impede the approach of nucleophiles to the electrophilic sulfur atom. This may lead to a decrease in reaction rates compared to less hindered sulfonyl chlorides (e.g., ethanesulfonyl chloride). However, this steric crowding can also be advantageous, potentially leading to higher regioselectivity in reactions by favoring attack at less hindered sites or by specific, sterically-favored conformations. researchgate.net

Chemical and Physical Properties

Below are tables detailing key identifiers and computed properties for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (1,2-diphenyl-ethanesulfonyl) chloride |

| CAS Number | 1341042-65-6 |

| Molecular Formula | C₁₄H₁₃ClO₂S |

| PubChem CID | 53712100 |

| Canonical SMILES | C1=CC=C(C=C1)C(CS(=O)(=O)Cl)C2=CC=CC=C2 |

| InChI Key | FADQZPRLJVHBAQ-UHFFFAOYSA-N |

Table 2: Computed Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 280.8 g/mol |

| XLogP3 | 3.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 280.032479 g/mol |

| Monoisotopic Mass | 280.032479 g/mol |

| Topological Polar Surface Area | 42.5 Ų |

| Heavy Atom Count | 18 |

| Complexity | 353 |

Detailed Research Findings

While specific studies focusing exclusively on this compound are limited in publicly available literature, its synthesis and reactivity can be inferred from established chemical principles governing sulfonyl chlorides and compounds with similar structures.

Synthesis: The synthesis of sulfonyl chlorides is a well-documented area of organic chemistry. Common methods that could foreseeably be adapted for this compound include:

Oxidative Chlorination: A prevalent method involves the oxidative chlorination of corresponding sulfur compounds like thiols or disulfides. Reagents such as N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach) in the presence of an acid are often used to convert the sulfur-containing starting material into the desired sulfonyl chloride. rsc.orgorganic-chemistry.org

Chlorosulfonation: Direct chlorosulfonation of the parent hydrocarbon, 1,2-diphenylethane, using chlorosulfonic acid is another potential route, although this can sometimes lead to issues with regioselectivity and side reactions. rsc.org

From Sulfonic Acids: If the corresponding 1,2-diphenylethane-1-sulfonic acid were available, it could be converted to the sulfonyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). nih.gov

Reactivity and Potential Applications: As a sulfonyl chloride, this compound is expected to function as a potent electrophile. fiveable.mechegg.com Its primary reactions would involve the substitution of the chloride by a nucleophile. Key transformations would include:

Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base would yield the corresponding N-substituted 1,2-diphenylethane-1-sulfonamides. These products could be of interest in medicinal chemistry due to the prevalence of the sulfonamide group in bioactive molecules. nuomengchemical.comresearchgate.net

Formation of Sulfonate Esters: Reaction with alcohols would produce sulfonate esters. These esters are excellent leaving groups, and their formation effectively "activates" an alcohol for subsequent nucleophilic substitution or elimination reactions. fiveable.meyoutube.com

Radical Reactions: Under certain conditions, such as visible-light photoredox catalysis, sulfonyl chlorides can act as precursors to sulfonyl radicals. nih.gov These radicals can participate in various addition reactions, for instance, across alkenes in a process known as hydrosulfonylation. nih.gov

Reductive Coupling: In the presence of certain transition metal catalysts, such as palladium complexes, sulfonyl chlorides can undergo reductive coupling reactions, which can lead to the formation of thioethers via sulfur dioxide extrusion. researchgate.net

The large 1,2-diphenylethane backbone would likely influence the kinetics and steric outcomes of these reactions, potentially offering a different reactivity profile compared to smaller, more common sulfonyl chlorides.

Structure

3D Structure

Properties

Molecular Formula |

C14H13ClO2S |

|---|---|

Molecular Weight |

280.8 g/mol |

IUPAC Name |

1,2-diphenylethanesulfonyl chloride |

InChI |

InChI=1S/C14H13ClO2S/c15-18(16,17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2 |

InChI Key |

CBEBZIQWYPLJMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Diphenylethane 1 Sulfonyl Chloride and Analogous Sulfonyl Chlorides

Oxidative Chlorosulfonation Strategies

Oxidative chlorosulfonation represents a direct and efficient approach to synthesizing sulfonyl chlorides from various sulfur-containing organic compounds. This method involves the simultaneous oxidation of the sulfur atom and its chlorination.

Thiols and their derivatives (such as disulfides, thioacetates, and xanthates) are common starting materials for the synthesis of sulfonyl chlorides. thieme-connect.com A range of oxidative chlorination systems has been developed to facilitate this transformation under various conditions.

One effective method involves the use of N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid, which allows for the smooth oxidation of thiols to their corresponding sulfonyl chlorides in good yields. organic-chemistry.org Another approach utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which acts as a highly reactive reagent for the direct conversion of thiols and disulfides. organic-chemistry.org Environmentally conscious methods have also been explored; for instance, a metal-free protocol using nitric acid, hydrochloric acid, and oxygen in a continuous flow reactor has been successfully developed for the oxidative chlorination of thiols and disulfides. nih.gov

More recent innovations include the use of sodium chlorite (B76162) (NaClO₂) as an oxidant. This method is noted for its safety, environmental friendliness, and applicability to a wide range of substrates including thiols, disulfides, thioacetates, and xanthates. thieme-connect.comorganic-chemistry.org Similarly, 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) has been identified as a mild and efficient reagent for the oxidative chlorination of thiols, disulfides, and benzylic sulfides, providing good to excellent yields. lookchem.com

Table 1: Oxidative Chlorination of Various Thiol Derivatives

| Starting Material | Oxidizing/Chlorinating System | Conditions | Yield |

|---|---|---|---|

| Thiols, Disulfides | H₂O₂ / ZrCl₄ | Mild conditions | High Purity |

| Thiols, Disulfides | Nitrate salt / Chlorotrimethylsilane | Mild conditions | Excellent |

| Thiols | N-chlorosuccinimide / aq. HCl | - | Good |

| Thiols, Disulfides | HNO₃ / HCl / O₂ | Flow reactor | 70-81% |

This table presents a summary of findings on oxidative chlorination methods for thiol precursors. organic-chemistry.orgnih.govrsc.org

S-Alkyl isothiourea salts have emerged as highly advantageous precursors for sulfonyl chloride synthesis due to their odorless, stable, and non-volatile nature. thieme-connect.com These salts are readily prepared from the reaction of inexpensive thiourea (B124793) with various alkyl halides or mesylates. organic-chemistry.orgthieme-connect.com This approach circumvents the handling of foul-smelling and volatile thiols.

A prominent method involves the oxidative chlorosulfonation of S-alkyl isothiourea salts using N-chlorosuccinimide (NCS) in an acidic aqueous medium. thieme-connect.comresearchgate.net This procedure is operationally simple and provides structurally diverse sulfonyl chlorides in moderate to excellent yields. thieme-connect.com A key advantage of this method, particularly for large-scale synthesis, is that the water-soluble byproduct, succinimide, can be recovered from the aqueous phase and recycled back into the NCS reagent using sodium hypochlorite (B82951) (bleach). organic-chemistry.orgthieme-connect.com

Alternative environmentally friendly methods have also been developed. A bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts offers a clean, economical, and worker-friendly process that avoids chromatography for purification. organic-chemistry.org Another safe and convenient method employs sodium chlorite (NaClO₂) for the oxidative chlorosulfonation, which is applicable to a variety of sulfur-containing substrates. thieme-connect.comorganic-chemistry.org

Table 2: Synthesis of Sulfonyl Chlorides from S-Alkyl Isothiourea Salts

| Precursor | Reagent System | Key Features | Yield |

|---|---|---|---|

| S-Alkylisothiourea salts | N-Chlorosuccinimide (NCS) / HCl | Environmentally friendly; byproduct is recyclable | Moderate to Excellent |

| S-Alkylisothiourea salts | Sodium Hypochlorite (Bleach) | Clean, economic, simple purification | High |

This table summarizes various methods for synthesizing sulfonyl chlorides from S-Alkyl isothiourea salts. thieme-connect.comorganic-chemistry.orgthieme-connect.com

Synthesis from Sulfonic Acids and Sulfonates

The conversion of sulfonic acids and their corresponding salts (sulfonates) into sulfonyl chlorides is a classical and widely used synthetic route. This transformation typically involves reaction with a chlorinating agent.

Traditional methods for converting sulfonic acids to sulfonyl chlorides rely on strong chlorinating agents. Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are commonly used to chlorinate sodium sulfonates, often requiring heating to high temperatures (170–180°C) for extended periods to ensure the reaction goes to completion. orgsyn.org The reaction of hydroxypyridine-sulfonic acids with a mixture of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas at elevated temperatures (100-120°C) also yields the corresponding sulfonyl chlorides. google.com

Chlorosulfonic acid is another powerful reagent used in this context. It can react directly with aromatic compounds like benzene (B151609) to produce benzenesulfonyl chloride. orgsyn.orggoogle.com However, these conventional reagents are often harsh and can be hazardous to handle. thieme-connect.com Milder reagents have been sought, with agents like cyanuric chloride and a combination of trichloroacetonitrile/triphenylphosphine being developed as alternatives for converting sulfonic acids to sulfonyl chlorides under less aggressive conditions. researchgate.net

Photocatalytic Approaches for Sulfonyl Chloride Generation

Photocatalysis has recently emerged as a powerful and sustainable tool in organic synthesis, enabling chemical transformations under mild conditions using visible light as an energy source. researchgate.net This approach has been successfully applied to the generation of sulfonyl chlorides from various precursors.

One notable method involves the synthesis of sulfonyl chlorides from arenediazonium salts using a heterogeneous, metal-free photocatalyst, potassium poly(heptazine imide) (K-PHI). nih.govacs.org This reaction proceeds under visible light irradiation at room temperature and demonstrates high tolerance to a variety of functional groups, offering a sustainable alternative to the classical Meerwein chlorosulfonylation. nih.gov The necessary sulfur dioxide and chloride ions for the reaction can be conveniently generated in situ from the reaction of thionyl chloride and water. acs.org

Another photocatalytic strategy utilizes the same K-PHI catalyst to selectively generate sulfonyl chlorides from S-arylthioacetates by simply varying the wavelength of the incident light. nih.gov Under blue or white light, S-arylthioacetates are converted to sulfonyl chlorides, showcasing a chromoselective catalytic process. nih.gov Furthermore, visible light-mediated processes using catalysts such as fac[Ir(ppy)₃] have been developed for the activation of sulfonyl chlorides in subsequent reactions, demonstrating the broad utility of photoredox catalysis in the chemistry of sulfur compounds. acs.org

Table 3: Photocatalytic Synthesis of Sulfonyl Chlorides

| Starting Material | Photocatalyst | Light Source | Key Features |

|---|---|---|---|

| Arenediazonium salts | Potassium Poly(heptazine imide) (K-PHI) | Visible Light | Heterogeneous, metal-free, mild conditions |

| S-Arylthioacetates | Potassium Poly(heptazine imide) (K-PHI) | Blue/White Light | Chromoselective synthesis |

This table highlights recent advances in the photocatalytic generation of sulfonyl chlorides. nih.govnih.govacs.org

Via Arenediazonium Salts

A prominent method for the synthesis of aryl sulfonyl chlorides is the Sandmeyer-type reaction, a process first detailed by Meerwein and colleagues. This reaction involves the treatment of an arenediazonium salt with sulfur dioxide in the presence of a copper salt catalyst, such as copper(I) chloride or copper(II) chloride. nih.gov The original procedure, which utilized an aqueous medium, often resulted in low to moderate yields. nih.gov An improvement to this method involves using a concentrated solution of sulfur dioxide in glacial acetic acid at low temperatures (below 5°C), which has been shown to increase the yield of the desired sulfonyl chloride. nih.gov

The reaction mechanism is believed to proceed through a single electron transfer (SET) from the copper catalyst to the diazonium salt. This transfer initiates the release of a nitrogen molecule and the formation of an aryl radical. This highly reactive aryl radical then combines with a molecule of sulfur dioxide to form a sulfonyl radical. The final step involves the reaction of this sulfonyl radical with a chlorine radical to produce the arenesulfonyl chloride. nih.gov

Recent advancements in this area have explored the use of visible light photocatalysis as a milder and more sustainable alternative to the traditional Meerwein reaction. nih.gov In one such method, a heterogeneous potassium poly(heptazine imide) photocatalyst is employed. This system allows for the synthesis of a variety of sulfonyl chlorides, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring, with yields ranging from 50–95%. nih.gov A key advantage of this photocatalytic approach is the convenient in situ generation of the necessary sulfur dioxide and chloride ions from the hydrolysis of thionyl chloride with an equimolar amount of water. nih.gov This method also benefits from the use of acetonitrile (B52724) as a solvent, which effectively dissolves the reactants and disperses the catalyst. nih.gov

The table below summarizes the key components and conditions for the synthesis of sulfonyl chlorides via arenediazonium salts.

| Method | Catalyst/Mediator | SO₂ Source | Solvent | Key Conditions | Yield |

| Classical Meerwein | Copper(I) or (II) Chloride | Gaseous SO₂ or SO₂ in acetic acid | Acetic Acid / Water | Low temperature (< 5°C) | Low to Moderate |

| Photocatalytic | Potassium Poly(heptazine imide) | In situ from SOCl₂ and H₂O | Acetonitrile | Visible light irradiation, room temperature | 50–95% |

In Situ Generation Protocols for 1,2-Diphenylethane-1-sulfonyl Chloride Reactivity

The concept of generating a reactive intermediate in situ and immediately using it in a subsequent reaction is a powerful strategy in organic synthesis, often referred to as a one-pot reaction. This approach can improve efficiency by reducing the number of workup and purification steps, and can be particularly advantageous when dealing with unstable intermediates.

While the direct synthesis of this compound is not extensively detailed, its formation can be conceptualized as an extension of the Meerwein reaction, specifically, the chloro-sulfonylation of an alkene. In this case, styrene (B11656) would serve as the alkene precursor. The reaction would involve the addition of an aryl radical (generated from an arenediazonium salt) to the styrene double bond, followed by the trapping of the resulting benzylic radical with sulfur dioxide and a chloride source.

An in situ protocol for the reactivity of the thus-formed this compound would involve conducting this Meerwein-type reaction in the presence of a nucleophile. The sulfonyl chloride, once formed, is a highly reactive electrophile and would readily react with a variety of nucleophiles without the need for isolation. For example, if the reaction is carried out in the presence of an amine, the corresponding sulfonamide would be formed directly.

The table below outlines a proposed scheme for the in situ generation and subsequent reaction of this compound.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Diazotization | Aniline derivative | NaNO₂, HCl | Arenediazonium salt |

| 2. In Situ Generation & Reaction | Styrene, Arenediazonium salt, Nucleophile (e.g., Amine) | SO₂, Copper catalyst | 1,2-Diphenylethane-1-sulfonamide derivative |

This one-pot approach leverages the high reactivity of the sulfonyl chloride intermediate, channeling it directly to the desired product and avoiding its isolation. Such protocols are highly desirable in modern synthetic chemistry for their efficiency and atom economy. The use of flow chemistry has also been explored for the in situ generation of diazonium salts and their subsequent conversion to sulfonyl chlorides, offering a safer and more scalable method for handling these potentially unstable intermediates.

Elucidation of Reactivity and Mechanistic Pathways of 1,2 Diphenylethane 1 Sulfonyl Chloride

Nucleophilic Substitution at Sulfonyl Sulfur

Nucleophilic substitution at the sulfur atom of sulfonyl chlorides is a fundamental process, and the specific pathway is highly dependent on the substrate structure, nucleophile, and solvent. For 1,2-diphenylethane-1-sulfonyl chloride, a competition between SN1, SN2, and addition-elimination mechanisms is anticipated.

Mechanistic Studies: SN1, SN2, and Addition-Elimination Pathways

The solvolysis of most primary and secondary alkanesulfonyl chlorides, as well as arenesulfonyl chlorides, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This is a concerted process where the nucleophile attacks the sulfur atom as the chloride leaving group departs. In contrast, tertiary alkanesulfonyl chlorides can undergo solvolysis via a dissociative SN1-like pathway, involving the formation of a sulfonyl cation intermediate, or through an elimination-addition pathway involving a sulfene (B1252967) intermediate.

Given the structure of this compound, which is a secondary sulfonyl chloride, an SN2 pathway is the most probable mechanism for its reactions with most nucleophiles. The significant steric hindrance from the two phenyl groups might slow down the SN2 reaction rate compared to less hindered secondary sulfonyl chlorides. An SN1-type mechanism is generally disfavored for sulfonyl chlorides, with the exception of highly sterically hindered cases that can stabilize a carbocation upon SO2 extrusion.

The addition-elimination mechanism, involving a pentacoordinate sulfurane intermediate, is another possibility, particularly with highly electronegative nucleophiles. Theoretical studies on the fluoride (B91410) exchange reaction in arenesulfonyl fluorides suggest that it proceeds through an addition-elimination mechanism. However, for chloride exchange in arenesulfonyl chlorides, density functional theory (DFT) calculations support a concerted SN2 mechanism. organic-chemistry.org

Kinetic Investigations of Chloride-Chloride Exchange Reactions

Kinetic studies of chloride-chloride exchange reactions provide valuable insights into the nucleophilic substitution mechanism at the sulfonyl sulfur. Extensive research on arenesulfonyl chlorides using radio-labeled chloride ions has demonstrated that these reactions are second-order, consistent with an SN2 mechanism. organic-chemistry.org The reaction rates are sensitive to the electronic effects of substituents on the aromatic ring, with electron-withdrawing groups accelerating the reaction. organic-chemistry.org

For this compound, a similar kinetic behavior would be expected. The rate of chloride exchange would likely be influenced by the electronic nature of the phenyl groups and the steric bulk of the entire 1,2-diphenylethane (B90400) scaffold. The table below presents representative second-order rate constants for the chloride-chloride exchange reaction of various arenesulfonyl chlorides in acetonitrile (B52724), which can serve as a basis for estimating the reactivity of this compound.

| Arenesulfonyl Chloride | Second-Order Rate Constant (k₂₅) [M⁻¹s⁻¹] |

| 4-Methoxybenzenesulfonyl chloride | 0.00018 |

| Benzenesulfonyl chloride | 0.00045 |

| 4-Chlorobenzenesulfonyl chloride | 0.00115 |

| 4-Nitrobenzenesulfonyl chloride | 0.00780 |

Data adapted from studies on arenesulfonyl chlorides and is for illustrative purposes.

Stereoelectronic and Steric Effects of the 1,2-Diphenylethane Scaffold on Sulfonyl Reactivity

The 1,2-diphenylethane scaffold is expected to exert significant stereoelectronic and steric effects on the reactivity of the sulfonyl chloride group. Steric hindrance from the bulky phenyl groups will likely impede the backside attack of a nucleophile, which is characteristic of the SN2 mechanism, thereby reducing the reaction rate.

However, studies on ortho-alkyl substituted arenesulfonyl chlorides have shown a counterintuitive acceleration of nucleophilic substitution. organic-chemistry.org This has been attributed to a rigid, sterically congested ground state structure, which is relieved in the transition state. organic-chemistry.org It is plausible that the 1,2-diphenylethane group could enforce a specific conformation that either hinders or, under certain geometric constraints, facilitates nucleophilic attack.

Stereoelectronically, the phenyl groups can influence the electrophilicity of the sulfur atom through inductive and resonance effects. The electron-withdrawing nature of the phenyl groups would be expected to increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.

Radical Transformations Involving this compound

In addition to ionic pathways, sulfonyl chlorides can undergo radical transformations, typically initiated by light, heat, or a radical initiator. These reactions involve the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical.

Generation and Trapping of Sulfonyl Radicals

Sulfonyl radicals can be generated from sulfonyl chlorides through various methods, including photoredox catalysis. acs.org In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can induce the single-electron reduction of the sulfonyl chloride, leading to the cleavage of the S-Cl bond and formation of a sulfonyl radical and a chloride anion. organic-chemistry.orgacs.org

These highly reactive sulfonyl radicals can be trapped by a variety of radical acceptors, including unsaturated substrates like alkenes and alkynes. The efficiency of radical generation and trapping would depend on the stability of the resulting 1,2-diphenylethane-1-sulfonyl radical. The presence of the phenyl groups could offer some resonance stabilization to the radical.

Intermolecular Radical Addition to Unsaturated Substrates

Once generated, the 1,2-diphenylethane-1-sulfonyl radical can undergo intermolecular addition to unsaturated compounds. This radical addition is a powerful method for the formation of new carbon-sulfur bonds and the synthesis of complex sulfone-containing molecules.

The addition of the sulfonyl radical to an alkene, for instance, would proceed through a radical chain mechanism, yielding a carbon-centered radical intermediate. This intermediate can then be further functionalized, for example, by abstracting a hydrogen atom or reacting with another radical species. The regioselectivity and stereoselectivity of such additions would be influenced by the steric and electronic properties of both the sulfonyl radical and the unsaturated substrate.

Recent advancements have demonstrated the utility of photoredox catalysis in mediating the addition of sulfonyl radicals derived from sulfonyl chlorides to a wide range of electron-deficient olefins in good to excellent yields. acs.org A similar approach would likely be applicable to this compound, providing a pathway to novel sulfonated products. The table below summarizes typical conditions for the photoredox-catalyzed generation and addition of sulfonyl radicals to alkenes.

| Sulfonyl Radical Precursor | Alkene | Photocatalyst | Solvent | Yield (%) |

| Methanesulfonyl Chloride | Ethyl acrylate | fac-Ir(ppy)₃ | CH₃CN | 85 |

| Benzenesulfonyl Chloride | Styrene (B11656) | Ru(bpy)₃Cl₂ | DMF | 78 |

| p-Toluenesulfonyl Chloride | N-Phenylmaleimide | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Acetone | 92 |

Data is representative of typical photoredox-catalyzed sulfonyl radical additions and is for illustrative purposes.

Sulfonylation of Alkenes and Alkynes

The addition of a sulfonyl group and a chlorine atom across a double or triple bond is a common reaction of sulfonyl chlorides. This process, often initiated by transition metal catalysts or radical initiators, leads to the formation of β-chloro sulfones. The regioselectivity of the addition is influenced by the electronic and steric properties of the alkene or alkyne.

Vicinal Sulfonyl-Esterification of Alkenes

In the presence of a suitable oxygen source and catalyst, sulfonyl chlorides can participate in three-component reactions with alkenes to yield β-sulfonylated esters. This transformation typically involves the generation of a sulfonyl radical, its addition to the alkene, and subsequent trapping of the resulting carbon-centered radical by an oxygen-containing species.

Hydrosulfonylation Reactions with Allylketones and Alkenes

Hydrosulfonylation involves the net addition of a sulfonyl group and a hydrogen atom across a double bond. This can be achieved through radical pathways, often employing a radical initiator and a hydrogen atom donor. The reaction of sulfonyl chlorides with allyl ketones and alkenes under these conditions would be expected to yield γ-sulfonyl ketones and alkyl sulfones, respectively.

Atom-Transfer Radical Addition (ATRA) with Alkenes

Atom-transfer radical addition (ATRA) is a powerful method for the formation of carbon-sulfur bonds. In the context of sulfonyl chlorides, a transition metal catalyst can facilitate the transfer of a chlorine atom to generate a sulfonyl radical. This radical then adds to an alkene, and the resulting carbon-centered radical abstracts a chlorine atom from the catalyst to propagate the chain, affording a β-chloro sulfone.

Intramolecular Radical Cyclization Processes

For sulfonyl chlorides bearing a suitably positioned unsaturated moiety within the same molecule, intramolecular radical cyclization can occur. Upon generation of the sulfonyl radical, it can add to the internal double or triple bond, leading to the formation of cyclic sulfones. The regioselectivity of the cyclization (e.g., exo vs. endo) is governed by factors such as ring size of the transition state and the stability of the resulting radical intermediate.

Mechanistic Probes and Radical Scavenging Studies

To elucidate the mechanisms of sulfonyl chloride reactions, various experimental techniques are typically employed. The involvement of radical intermediates can be confirmed through the use of radical scavengers, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which would inhibit or trap the radical species, leading to the formation of characteristic adducts. Furthermore, kinetic studies and the analysis of stereochemical outcomes can provide valuable insights into the transition states and intermediates involved in these transformations.

Electrophilic Reactions of Sulfonyl Chlorides with Aromatic Systems

In the presence of a Lewis acid catalyst, the sulfonyl chloride group can act as an electrophile in reactions with aromatic compounds. This Friedel-Crafts-type sulfonylation results in the formation of diaryl sulfones. The electrophilicity of the sulfur atom in the sulfonyl chloride is enhanced by the coordination of the Lewis acid to one of the oxygen atoms, facilitating the attack by the electron-rich aromatic ring. The regioselectivity of the substitution on the aromatic ring is governed by the nature of the substituents already present on the arene.

Electrophilic Aromatic Substitution (Chlorosulfonation)

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org In the context of this compound, the introduction of a sulfonyl chloride group onto the phenyl rings can be achieved through chlorosulfonation. This reaction typically employs chlorosulfonic acid as the sulfonating agent. pageplace.de

The reaction of dibenzyl (1,2-diphenylethane) with chlorosulfonic acid leads to the formation of 1,2-diphenylethane-4,4′-disulfonyl chloride. tandfonline.com This transformation is a type of electrophilic aromatic substitution where the electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom. minia.edu.eglibretexts.org The mechanism involves the generation of an electrophilic sulfur trioxide or a related species from chlorosulfonic acid, which is then attacked by the electron-rich phenyl rings of the 1,2-diphenylethane moiety. The substitution occurs preferentially at the para position due to the directing effects of the alkyl substituent on the aromatic ring.

Table 1: Products of Chlorosulfonation of 1,2-Diphenylethane

| Starting Material | Reagent | Product |

| 1,2-Diphenylethane | Chlorosulfonic acid | 1,2-diphenylethane-4,4′-disulfonyl chloride |

Elimination and Rearrangement Processes

Formation of Sulfenes and their Subsequent Reactivity

Sulfonyl chlorides bearing an α-hydrogen can undergo elimination reactions in the presence of a base to form highly reactive intermediates known as sulfenes. nih.gov This pathway is particularly favored by the addition of a tertiary amine. nih.gov In the case of this compound, the presence of a hydrogen atom at the α-carbon (the carbon adjacent to the sulfonyl chloride group) makes it a potential precursor for sulfene generation.

The mechanism involves the abstraction of the α-proton by a base, followed by the elimination of the chloride ion to form the sulfene intermediate. These sulfenes are highly electrophilic and can be trapped by various nucleophiles present in the reaction mixture. For instance, in the presence of water or alcohols, they readily form sulfonic acids or sulfonic acid esters, respectively. The formation of sulfenes from sulfonyl chlorides under basic conditions has been well-documented. nih.gov

Sulfonyl Migrations: Intermolecular and Intramolecular Aspects

Rearrangement reactions involving the migration of a sulfonyl group can occur under specific conditions. wiley-vch.de While 1,3-sulfonyl migrations are often catalyzed by transition metals or Lewis acids, base-catalyzed rearrangements have also been observed. nih.gov For a molecule like this compound, the possibility of both intermolecular and intramolecular sulfonyl migrations exists, potentially leading to isomeric products.

An intramolecular migration would involve the sulfonyl group moving from one carbon to another within the same molecule. An intermolecular migration would entail the transfer of the sulfonyl group between two different molecules. The specific conditions, such as the nature of the base or catalyst and the solvent system, would dictate which pathway, if any, is favored.

Desulfitative and Non-Desulfitative Cross-Coupling Reactions

Sulfonyl chlorides have emerged as versatile coupling partners in various cross-coupling reactions. magtech.com.cn These reactions can be broadly categorized as desulfitative, involving the extrusion of sulfur dioxide, or non-desulfitative.

Desulfitative Cross-Coupling: In these reactions, the sulfonyl chloride acts as a source of an aryl or alkyl radical following the loss of SO₂. chemrevlett.comchemrevlett.com This process is often catalyzed by transition metals like palladium or iron. chemrevlett.comcore.ac.uk For instance, iron-catalyzed desulfinylative cross-coupling reactions of sulfonyl chlorides with Grignard reagents have been developed to form new carbon-carbon bonds. core.ac.uk This methodology could potentially be applied to this compound to introduce new substituents at the benzylic position. The general mechanism involves the oxidative addition of the sulfonyl chloride to the metal catalyst, followed by SO₂ extrusion to form an organometallic intermediate, which then undergoes reductive elimination to yield the cross-coupled product. chemrevlett.com

Non-Desulfitative Cross-Coupling: In contrast, non-desulfitative cross-coupling reactions retain the sulfonyl group in the final product. These reactions typically involve the formation of a sulfone. While less common for C-C bond formation, this pathway is relevant in the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. nih.gov

Synthetic Applications of 1,2 Diphenylethane 1 Sulfonyl Chloride As a Versatile Reagent

Synthesis of Sulfonamide and Sulfonate Ester Derivatives

The reaction of sulfonyl chlorides with amines and alcohols to form sulfonamides and sulfonate esters, respectively, is a fundamental transformation in organic chemistry. These derivatives are of significant interest in medicinal chemistry and materials science.

Derivatization from the Sulfonyl Chloride Moiety

In principle, 1,2-Diphenylethane-1-sulfonyl chloride could react with a wide array of primary and secondary amines to yield the corresponding sulfonamides. Similarly, its reaction with various alcohols in the presence of a base would be expected to produce sulfonate esters. However, no specific examples of these reactions have been reported in the scientific literature. The steric hindrance and electronic effects of the bulky 1,2-diphenylethane (B90400) scaffold on the reactivity of the sulfonyl chloride moiety have yet to be investigated.

Formation of Sulfones and Sulfinic Acids

Sulfonyl chlorides are common precursors for the synthesis of sulfones and sulfinic acids. Friedel-Crafts reactions with aromatic compounds, or reactions with organometallic reagents, can lead to the formation of sulfones. Reduction of the sulfonyl chloride can yield the corresponding sulfinic acid. There is currently no published research documenting the use of this compound in these transformations.

Integration into Total Synthesis Strategies

The total synthesis of complex natural products often relies on the use of versatile and predictable chemical reagents. While sulfonyl chlorides are frequently employed in such multi-step synthetic sequences, there are no documented instances of this compound being utilized in a total synthesis campaign.

Strategies for Late-Stage Functionalization of Bioactive Molecules

Late-stage functionalization is a powerful strategy in drug discovery, allowing for the rapid diversification of complex molecules to explore structure-activity relationships. The reactivity of sulfonyl chlorides makes them suitable for this purpose. However, the application of this compound in the late-stage functionalization of bioactive molecules has not been reported.

Computational and Spectroscopic Characterization in 1,2 Diphenylethane 1 Sulfonyl Chloride Research

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry have emerged as indispensable tools in the study of complex organic molecules. For 1,2-Diphenylethane-1-sulfonyl chloride, these methods offer a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of chemical reactions. In the context of sulfonyl chlorides, DFT calculations are instrumental in elucidating the pathways of nucleophilic substitution reactions at the sulfur atom. semanticscholar.org While specific DFT studies on this compound are not extensively documented, the principles can be inferred from studies on analogous arenesulfonyl chlorides. semanticscholar.org

These calculations can predict the geometries of transition states and intermediates, as well as their relative energies, thus providing a detailed picture of the reaction coordinate. For instance, in the chloride exchange reaction of arenesulfonyl chlorides, DFT studies have revealed that the reaction proceeds via a single transition state consistent with an SN2 mechanism. semanticscholar.org It is anticipated that similar computational approaches applied to this compound would help in understanding its reactivity with various nucleophiles, a critical aspect for its application in organic synthesis.

Table 1: Representative DFT-Calculated Parameters for Nucleophilic Substitution at a Sulfonyl Chloride Center

| Parameter | Description | Typical Calculated Value |

| Activation Energy (Ea) | The energy barrier for the reaction to occur. | Varies depending on the nucleophile and solvent. |

| Transition State Geometry | The arrangement of atoms at the highest point of the energy profile. | Typically shows an elongated S-Cl bond and the incoming nucleophile approaching the sulfur atom. |

| Reaction Enthalpy (ΔH) | The net energy change of the reaction. | Can be calculated to determine if the reaction is exothermic or endothermic. |

Computational studies, often in conjunction with experimental techniques like Raman spectroscopy, have shown that for 1,2-diphenylethane (B90400), the anti conformer, where the two phenyl groups are positioned on opposite sides of the C-C bond, is generally lower in energy and is the preferred conformation in the crystalline state. psu.edu The energy difference between the gauche and anti conformers is relatively small, suggesting that in solution, a mixture of conformers is likely to exist. psu.edu Understanding the conformational preferences of the 1,2-diphenylethane moiety is crucial as it can dictate the accessibility of the sulfonyl chloride group to incoming reagents.

Table 2: Calculated Relative Energies of 1,2-Diphenylethane Conformers

| Conformer | Dihedral Angle (Ph-C-C-Ph) | Relative Energy (kJ/mol) |

| Anti | ~180° | 0 (most stable) |

| Gauche | ~60° | ~2.4 |

Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Insight

Spectroscopic techniques are the cornerstone of experimental chemical analysis, providing direct evidence for molecular structure and reaction dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. rsc.orgmagritek.comnih.govnih.gov By observing the changes in the chemical shifts and intensities of NMR signals corresponding to reactants, intermediates, and products, one can gain valuable kinetic and mechanistic information. magritek.comsemanticscholar.org

For reactions involving this compound, 1H and 13C NMR would be essential for tracking the transformations of the organic backbone. Furthermore, specialized NMR techniques, such as stopped-flow NMR, can be employed to study fast reactions and detect transient intermediates that might otherwise be difficult to observe. nih.govsemanticscholar.org The application of benchtop NMR spectrometers is also becoming more prevalent for convenient and continuous reaction monitoring directly in the laboratory setting. rsc.orgmagritek.comnih.govnih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for identifying the products of a chemical reaction and for detecting and characterizing reaction intermediates. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition.

In the study of reactions of this compound, MS would be used to confirm the identity of the desired products. Furthermore, techniques such as electrospray ionization (ESI-MS) or atmospheric pressure chemical ionization (APCI-MS) coupled with liquid chromatography (LC-MS) could be employed to identify and isolate transient intermediates from the reaction mixture, providing crucial snapshots of the reaction mechanism.

Based on studies of related sulfonyl chlorides and 1,2-diphenylethane derivatives, it is expected that the crystal structure would reveal the preferred conformation of the 1,2-diphenylethane backbone, likely the anti conformation. psu.edunih.gov The geometry around the sulfur atom is expected to be tetrahedral. Crystallographic data is also crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence the packing of molecules in the crystal lattice and have implications for the material's physical properties. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, stands as a pivotal technique for the detection and characterization of paramagnetic species, making it indispensable for studying radical intermediates in chemical reactions. In the context of this compound, radical intermediates can be generated through various processes such as photolysis or thermolysis, leading to homolytic cleavage of covalent bonds. The resulting radical species are highly reactive and short-lived, necessitating specialized techniques for their observation.

The primary radical species anticipated from this compound would be the 1,2-diphenylethane-1-sulfonyl radical, formed by the homolysis of the sulfur-chlorine bond. This sulfonyl radical can then undergo further reactions, such as desulfonylation, to produce a carbon-centered radical at the benzylic position. The structural and electronic properties of these transient species can be elucidated through the analysis of their EPR spectra.

Due to the high reactivity and consequently low steady-state concentrations of such radical intermediates, direct detection by EPR is often challenging. Therefore, the spin trapping technique is commonly employed. This method involves the use of a diamagnetic "spin trap" molecule, which reacts with the transient radical to form a more stable paramagnetic nitroxide radical, known as a spin adduct. This adduct is persistent enough to be observed by EPR at concentrations amenable to the technique. A widely used spin trap is 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). The resulting EPR spectrum of the spin adduct provides information about the original trapped radical through the hyperfine coupling constants of the magnetic nuclei (typically ¹⁴N and ¹H) in the adduct. interchim.frresearchgate.net

For instance, the trapping of a sulfonyl radical by DMPO would yield a characteristic EPR spectrum. The hyperfine splitting pattern and constants are diagnostic of the type of radical captured. Similarly, if a carbon-centered radical is formed, its DMPO adduct will exhibit a different and distinguishable EPR spectrum. The analysis of these spectra allows for the unambiguous identification of the transient radical intermediates generated from this compound.

The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants (a-values). The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, it is typically close to the free electron g-value of approximately 2.0023. However, for sulfur-centered radicals, the g-value is often significantly larger due to the larger spin-orbit coupling of the sulfur atom. researchgate.net This deviation in the g-factor can be a key indicator for the presence of a sulfonyl radical.

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H, ¹⁴N). The number of lines in the spectrum and their spacing (the hyperfine coupling constant) reveal information about the number and type of interacting nuclei and their geometric relationship to the unpaired electron. For a radical intermediate of this compound, hyperfine coupling to the protons on the ethyl bridge and the phenyl rings would be expected, providing insight into the radical's conformation and electron delocalization.

| Radical Species | Method of Detection | g-factor | Hyperfine Coupling Constants (G) |

|---|---|---|---|

| Benzylic Radical (general) | Direct Detection | ~2.0026 | a(α-H): ~15-17, a(ortho-H): ~5-6, a(meta-H): ~1.5-2, a(para-H): ~6-7 |

| Sulfonyl Radical (RSO₂•) | Spin Trapping with DMPO | Not directly measured for the primary radical | a(N): ~13-14, a(β-H): ~9-11 |

| Sulfite Radical Anion (SO₃⁻•) | Spin Trapping with DMPO | Not directly measured for the primary radical | a(N): 14.3, a(β-H): 10.1 |

| Sulfate Radical Anion (SO₄⁻•) | Spin Trapping with DMPO | Not directly measured for the primary radical | a(N): 13.5, a(β-H): 9.6, a(γ-H): 1.3, a(γ-H): 0.8 |

Stereochemical Control in Reactions Involving 1,2 Diphenylethane 1 Sulfonyl Chloride

Diastereoselective Aspects in Sulfonylation Reactions

The reaction of a chiral, non-racemic sulfonyl chloride, such as 1,2-diphenylethane-1-sulfonyl chloride, with a chiral substrate, like a chiral alcohol or amine, is expected to proceed with a degree of diastereoselectivity. This selectivity arises from the differential transition state energies leading to the formation of diastereomeric products. The steric and electronic interactions between the chiral centers of the sulfonyl chloride and the substrate dictate the facial selectivity of the nucleophilic attack.

In a typical sulfonylation of a chiral secondary alcohol, the two diastereomeric products would result from the attack of the alcohol's hydroxyl group on the sulfur atom of the sulfonyl chloride from two different faces. The relative bulk of the substituents around the stereocenters of both reactants will be a primary determinant of the diastereomeric ratio. For instance, the bulky phenyl groups in this compound would likely create a highly hindered environment, potentially leading to significant diastereoselectivity.

While specific experimental data for this compound is not available, general findings in similar systems can provide insight. For example, the sulfonylation of chiral amines with various sulfonyl chlorides has been shown to yield diastereomeric sulfonamides. The degree of selectivity is often influenced by the reaction conditions, such as the solvent, temperature, and the presence of a base.

Table 1: Hypothetical Diastereoselective Sulfonylation of a Chiral Amine with (R)-1,2-Diphenylethane-1-sulfonyl Chloride

| Entry | Chiral Amine | Product Diastereomer 1 | Product Diastereomer 2 | Diastereomeric Ratio (d.r.) |

| 1 | (S)-1-Phenylethylamine | (R,S)-Sulfonamide | (R,R)-Sulfonamide | Data not available |

| 2 | (R)-1-Phenylethylamine | (R,R)-Sulfonamide | (R,S)-Sulfonamide | Data not available |

This table is illustrative and based on general principles of stereochemistry, as specific experimental data for the named compound is not available in the surveyed literature.

Enantioselective Methodologies Leveraging Chiral Catalysts Derived from Diphenylethane

The 1,2-diphenylethane (B90400) scaffold is a well-known privileged structure in asymmetric catalysis. Chiral ligands and catalysts derived from structures like 1,2-diphenylethylenediamine (DPEN) and its derivatives are widely used in a variety of enantioselective transformations. These catalysts can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.

In the context of reactions involving this compound, a potential enantioselective methodology would be the kinetic resolution of a racemic mixture of the sulfonyl chloride itself. A chiral catalyst could selectively react with one enantiomer of the sulfonyl chloride at a faster rate, leaving the unreacted substrate enriched in the other enantiomer. For example, a chiral amine or a chiral alcohol in the presence of a suitable catalyst could be used to achieve this resolution.

Another approach could involve the use of a chiral catalyst to control the reaction of an achiral nucleophile with racemic this compound, leading to a dynamic kinetic resolution where the racemic starting material is converted to a single enantiomer of the product.

Table 2: Conceptual Enantioselective Kinetic Resolution of Racemic this compound

| Entry | Chiral Catalyst/Reagent | Reaction Type | Expected Outcome | Enantiomeric Excess (ee) of Unreacted Sulfonyl Chloride |

| 1 | Chiral Amine | Aminolysis | Enantioenriched sulfonamide and unreacted sulfonyl chloride | Data not available |

| 2 | Chiral Alcohol + Base | Esterification | Enantioenriched sulfonate ester and unreacted sulfonyl chloride | Data not available |

This table presents conceptual applications of chiral catalysts, as specific research on this compound is not found in the surveyed literature.

Influence of Substrate Stereochemistry on Reaction Outcome

The stereochemistry of the substrate plays a crucial role in determining the stereochemical outcome of its reaction with a chiral reagent like this compound. This principle, known as substrate control, is fundamental to many stereoselective syntheses.

When a chiral substrate reacts with a chiral sulfonyl chloride, the interaction of their respective stereocenters can lead to either a "matched" or "mismatched" pairing. In a matched pair, the inherent stereochemical preferences of the substrate and the reagent align, resulting in high diastereoselectivity. Conversely, in a mismatched pair, these preferences oppose each other, leading to lower diastereoselectivity or even a reversal of the stereochemical outcome.

For instance, the reaction of (R)-1,2-diphenylethane-1-sulfonyl chloride with a series of chiral secondary alcohols would likely exhibit varying degrees of diastereoselectivity depending on the nature and stereoconfiguration of the alcohol. An alcohol with a bulky substituent that creates significant steric hindrance on one face would likely lead to a highly selective reaction.

Table 3: Predicted Influence of Substrate Stereochemistry on Diastereoselectivity

| Sulfonyl Chloride Enantiomer | Substrate Enantiomer | Predicted Interaction | Expected Diastereoselectivity |

| (R) | (R) | Matched or Mismatched | High or Low |

| (R) | (S) | Matched or Mismatched | High or Low |

The classification of interactions as "matched" or "mismatched" is predictive and would need to be confirmed by experimental data, which is currently unavailable for this specific compound.

Green Chemistry and Sustainable Approaches in 1,2 Diphenylethane 1 Sulfonyl Chloride Synthesis and Transformations

Development of Eco-Friendly Synthetic Procedures

Traditional methods for the synthesis of sulfonyl chlorides often involve harsh reagents and solvents that are detrimental to the environment. mdpi.com The pursuit of greener alternatives has led to significant innovations in this area. Eco-friendly synthetic procedures focus on the use of less hazardous chemicals, renewable feedstocks, and environmentally benign solvents.

One of the primary areas of development is the replacement of conventional chlorinating agents. For instance, the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from readily available alkyl halides, presents a more environmentally friendly approach. organic-chemistry.org This method avoids the use of chlorine gas and other hazardous reagents. organic-chemistry.org The byproduct, succinimide, can be recycled back to NCS, further enhancing the sustainability of the process. organic-chemistry.org Another green approach involves the oxyhalogenation of thiols and disulfides using oxone and a halide salt (KX) in water, which is a simple and rapid method. rsc.org

The choice of solvent is another critical factor in green synthesis. Water is an ideal green solvent due to its non-toxic nature and availability. mdpi.com Research has demonstrated the successful synthesis of sulfonamides and sulfonate derivatives in aqueous media, using sodium carbonate as a scavenger for HCl, which simplifies the isolation of products and reduces waste. mdpi.com While direct synthesis of 1,2-Diphenylethane-1-sulfonyl chloride in water has not been extensively documented, these methodologies provide a framework for developing such a process.

Recent advancements also include the use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, as reaction media for sulfonamide synthesis. rsc.org These solvents can be recycled, contributing to a more sustainable process. rsc.org The development of metal-free catalytic systems is another important aspect, as it eliminates the risk of heavy metal contamination in the final products and the environment.

A comparative overview of traditional versus green synthetic methods for sulfonyl chlorides is presented in the table below.

| Feature | Traditional Methods | Green/Eco-Friendly Methods |

| Chlorinating Agent | Chlorine gas (Cl₂), Thionyl chloride (SOCl₂) | N-chlorosuccinimide (NCS), Oxone/KX |

| Solvent | Dichloromethane, Dioxane, Acetonitrile (B52724) | Water, Deep Eutectic Solvents (DESs) |

| Catalyst | Metal-based catalysts | Metal-free catalysts, Biocatalysts |

| Byproducts | Often toxic and difficult to manage | Recyclable or non-toxic byproducts |

| Reaction Conditions | Often harsh (high temperature/pressure) | Milder reaction conditions |

Atom-Economy and Waste Minimization in Sulfonylation Processes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com High atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. primescholars.com

In the context of synthesizing this compound, the choice of the sulfonylation reaction significantly impacts the atom economy. For example, addition reactions, such as the conceptual addition of a sulfonyl chloride precursor across the double bond of stilbene, can have a high atom economy. In contrast, substitution reactions often generate stoichiometric byproducts, leading to lower atom economy.

For instance, a process for the production of aryl sulfonyl chlorides saw its E-factor reduced nearly sevenfold, from 80 to 12, through optimization of the reaction conditions and the use of a co-solvent that reduced the amount of water required for isolation by 80%. mdpi.com

The following table illustrates the concept of atom economy with a hypothetical reaction for the synthesis of a sulfonyl chloride.

| Reactant A | Reactant B | Desired Product | Byproduct(s) | % Atom Economy |

| Stilbene | Chlorosulfonic Acid | This compound | Water | High |

| Sodium Stilbene-sulfonate | Phosphorus Pentachloride | Stilbene-sulfonyl chloride | Phosphoryl chloride, Sodium chloride | Lower |

Strategies to improve atom economy and minimize waste in the synthesis of sulfonyl chlorides include:

Catalytic Approaches: Using catalysts to enable more efficient reaction pathways.

Recycling: Recovering and reusing solvents and byproducts.

One-Pot Syntheses: Combining multiple reaction steps in a single reactor to reduce separation and purification steps, thereby minimizing solvent use and waste generation.

Application of Flow Chemistry and Mechanochemistry in Sulfonyl Chloride Reactions

Flow Chemistry

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. researchgate.netalmacgroup.comthieme-connect.de In a flow reactor, reactants are continuously pumped through a tube or a microreactor where they mix and react. rsc.org The small reaction volume and high surface-area-to-volume ratio allow for precise temperature control and rapid heat dissipation, which is particularly beneficial for highly exothermic reactions like many sulfonylations. rsc.org

The application of flow chemistry to the synthesis of sulfonyl chlorides has been shown to improve safety by minimizing the accumulation of hazardous intermediates and allowing for better control over reaction parameters. rsc.org A continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols has been developed, affording high space-time yields and improved safety by preventing thermal runaway. rsc.org While a specific flow synthesis for this compound is not widely reported, the general success of this technology for other sulfonyl chlorides suggests its potential applicability. rsc.orgmdpi.com

Mechanochemistry

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent (neat) or with minimal solvent (liquid-assisted grinding). This approach aligns well with the principles of green chemistry by reducing or eliminating the need for bulk solvents, thereby minimizing waste and simplifying product work-up.

Mechanochemical methods have been successfully applied to the synthesis of sulfonamides. For instance, a three-component palladium-catalyzed aminosulfonylation has been developed using mechanical energy. rsc.org This solvent-free approach demonstrates the potential of mechanochemistry to provide a more sustainable route to sulfonyl derivatives. The application of mechanochemistry to the synthesis of this compound could offer a greener alternative to traditional solvent-based methods.

The table below summarizes the key advantages of flow chemistry and mechanochemistry in the context of sulfonyl chloride synthesis.

| Technology | Key Principles | Advantages for Sulfonyl Chloride Synthesis |

| Flow Chemistry | Continuous processing in microreactors or tubes. | Enhanced safety, precise control of reaction conditions, improved heat and mass transfer, easy scalability. |

| Mechanochemistry | Use of mechanical force to drive reactions. | Reduced or no solvent use, lower energy consumption, potential for novel reactivity. |

Historical Context and Future Research Trajectories for 1,2 Diphenylethane 1 Sulfonyl Chloride

Evolution of Research on Benzylic Sulfonyl Chlorides

The investigation of benzylic sulfonyl chlorides has progressed significantly from early synthetic preparations to the sophisticated catalytic transformations of the modern era. Initially, research focused on fundamental methods of their synthesis, often involving the chlorination of corresponding sulfonic acids or the oxidative chlorination of thiols and disulfides. These early methods, while foundational, often required harsh reagents and lacked broad functional group tolerance.

Subsequent research efforts were directed towards understanding the reactivity of the benzylic C-S bond and the S-Cl bond. The presence of the phenyl group influences the stability of potential intermediates, such as radicals and cations at the benzylic position, leading to a rich and diverse reaction chemistry. Studies have explored their utility in nucleophilic substitution reactions, where the sulfonyl chloride acts as an electrophile, and in reactions involving the cleavage of the C-S bond.

The 21st century has witnessed a paradigm shift with the advent of transition-metal catalysis and photoredox catalysis. These methodologies have unlocked novel reaction pathways for benzylic sulfonyl chlorides, enabling previously challenging transformations under mild conditions. The generation of sulfonyl radicals from benzylic sulfonyl chlorides under visible light irradiation, for instance, has opened new avenues for C-S and C-C bond formation. rsc.orgresearchgate.net

Unexplored Reactivity Patterns and Synthetic Challenges

Despite the progress in the field, the specific reactivity of 1,2-Diphenylethane-1-sulfonyl chloride remains largely uncharted territory. Its unique structure, featuring two phenyl groups on adjacent carbons, presents both opportunities for novel transformations and significant synthetic challenges.

Unexplored Reactivity:

Stereoselective Transformations: The presence of a stereocenter at the carbon bearing the sulfonyl chloride group suggests that stereoselective reactions are a promising yet unexplored area. The development of catalytic enantioselective methods for the synthesis and derivatization of this compound could provide access to chiral sulfur-containing molecules with potential applications in medicinal chemistry and materials science.

Intramolecular Cyclization Reactions: The 1,2-diphenylethane (B90400) scaffold could be amenable to intramolecular cyclization reactions, leading to the formation of novel heterocyclic structures containing sulfur. The phenyl group on the adjacent carbon could participate in such cyclizations, potentially leading to complex polycyclic aromatic systems.

Radical-Mediated Cascade Reactions: The generation of a sulfonyl radical from this compound could initiate cascade reactions involving one or both of the phenyl rings. Such transformations could provide rapid access to complex molecular architectures from a relatively simple starting material.

Synthetic Challenges:

Control of Regioselectivity: The synthesis of this compound itself presents a challenge in controlling regioselectivity. Direct sulfonylchlorination of 1,2-diphenylethane could potentially occur at either the benzylic or aromatic positions.

Steric Hindrance: The bulky nature of the two phenyl groups may sterically hinder reactions at the sulfonyl chloride moiety, potentially requiring more forcing reaction conditions or highly active catalysts.

Stability: Benzylic sulfonyl chlorides can be prone to decomposition, particularly under thermal or basic conditions. The development of mild and efficient synthetic and derivatization methods is crucial for handling this compound.

The following table summarizes some of the potential unexplored reactions and the inherent synthetic challenges associated with this compound:

| Area of Investigation | Potential Unexplored Reactivity | Associated Synthetic Challenges |

| Stereochemistry | Development of enantioselective syntheses and reactions. | Creation and maintenance of a chiral center. |

| Cyclization Chemistry | Intramolecular reactions involving the phenyl rings. | Potential for competing side reactions and polymerization. |

| Radical Chemistry | Initiation of novel cascade reactions. | Control of radical reactivity and selectivity. |

| Synthesis | Regioselective introduction of the sulfonyl chloride group. | Potential for over-reaction and product instability. |

Potential for Novel Catalytic Cycles and Reaction Design

The future of research on this compound will likely be dominated by the design of novel catalytic cycles that leverage its unique structural features. The development of such cycles will enable more efficient and selective transformations, expanding the synthetic utility of this compound.

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful platform for the generation of sulfonyl radicals from sulfonyl chlorides under exceptionally mild conditions. researchgate.netnih.gov A potential catalytic cycle for the functionalization of this compound could involve the single-electron reduction of the sulfonyl chloride by an excited photocatalyst to generate a sulfonyl radical. This radical could then engage in a variety of transformations, such as addition to alkenes or alkynes, or cross-coupling reactions. The photocatalyst is then regenerated in a subsequent redox event, completing the catalytic cycle.

Dual Catalysis: The combination of photoredox catalysis with other catalytic modes, such as transition-metal catalysis or organocatalysis, could enable novel and previously inaccessible transformations. For instance, a dual catalytic system could be designed where a photocatalyst generates a sulfonyl radical from this compound, which is then intercepted by a transition-metal catalyst to participate in a cross-coupling reaction.

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective transformation of this compound is a highly desirable goal. Chiral Lewis acids, for example, could be employed to activate the sulfonyl chloride towards nucleophilic attack in an enantioselective manner.

A hypothetical catalytic cycle for the photoredox-mediated arylation of this compound is depicted below:

| Step | Process | Description |

| 1 | Excitation | A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC). |

| 2 | Single Electron Transfer (SET) | The excited photocatalyst (PC) transfers an electron to this compound, leading to its fragmentation into a sulfonyl radical and a chloride anion. |

| 3 | Radical Addition | The sulfonyl radical adds to an aryl boronic acid. |

| 4 | Oxidation and Reductive Elimination | The resulting intermediate is oxidized by the oxidized photocatalyst (PC+) and undergoes reductive elimination to afford the arylated sulfone product and regenerate the photocatalyst (PC). |

Integration with Emerging Chemical Technologies

The advancement of research on this compound can be significantly accelerated by its integration with emerging chemical technologies. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening of reaction conditions.

Flow Chemistry: Continuous flow chemistry provides numerous advantages for the synthesis and reactions of potentially unstable or highly reactive compounds like sulfonyl chlorides. rsc.orgnih.govresearchgate.net The use of microreactors allows for precise control over reaction temperature, pressure, and residence time, which can minimize the formation of byproducts and improve reaction yields. mdpi.com Furthermore, the small reactor volumes enhance safety by minimizing the amount of hazardous material present at any given time. The synthesis of this compound and its subsequent derivatization could be efficiently performed in a continuous flow setup, potentially enabling the on-demand generation and use of this reactive intermediate.

High-Throughput Experimentation (HTE): HTE techniques can be employed to rapidly screen a large number of catalysts, solvents, and reaction conditions to identify optimal parameters for the synthesis and transformation of this compound. This approach can significantly accelerate the discovery of novel reactivity and the development of efficient synthetic protocols.

Computational Chemistry: Density functional theory (DFT) and other computational methods can be utilized to gain a deeper understanding of the electronic structure and reactivity of this compound. nih.gov Computational studies can help to predict reaction pathways, rationalize experimental observations, and guide the design of new catalysts and reactions. For example, calculations could be used to model the transition states of potential reactions, providing insights into the factors that control stereoselectivity.

The integration of these emerging technologies will be instrumental in unlocking the full synthetic potential of this compound and paving the way for its application in various fields of chemical science.

Q & A

Basic Research Questions

Q. How can the synthesis of 1,2-Diphenylethane-1-sulfonyl Chloride be optimized to minimize sulfone byproduct formation?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Sulfonyl chlorides are prone to hydrolysis or oxidation to sulfones under moisture or elevated temperatures. Use anhydrous solvents (e.g., dichloromethane) and maintain temperatures below 0°C during sulfonation. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Quench unreacted reagents with ice-cold sodium bicarbonate to terminate side reactions. Characterization of byproducts (e.g., sulfones) can be achieved via FT-IR (absence of S=O stretching at ~1350 cm⁻¹ for sulfones) and comparison with known sulfone spectra .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H/¹³C NMR : Verify phenyl group environments (aromatic protons at δ 7.2–7.5 ppm) and sulfonyl chloride moiety (C-SO₂Cl carbon at δ ~55 ppm).

- FT-IR : Confirm S=O asymmetric/symmetric stretching (1350–1150 cm⁻¹) and C-Cl absorption (~700 cm⁻¹).

- Elemental Analysis : Ensure %C, %H, and %S align with theoretical values (C₁₄H₁₁ClO₂S: C 58.64%, H 3.87%, S 11.18%).

- X-ray Crystallography (if crystalline): Compare with structural analogs like 2-Chloro-1,2-diphenylethanone to validate geometry .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Due to its reactivity and potential toxicity:

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis.

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods.

- Spill Management : Neutralize spills with sodium bicarbonate slurry and dispose as hazardous waste.

- Emergency Procedures : Follow guidelines for sulfonyl chlorides, including immediate rinsing for skin/eye contact and respiratory protection .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model sulfonation pathways and transition states. Compare computed vibrational spectra (IR) with experimental data to validate intermediates. For example, simulate the nucleophilic substitution at the sulfonyl chloride group to predict reactivity with amines or alcohols. Software like Gaussian or ORCA can optimize geometries, while electrostatic potential maps highlight electrophilic sites .

Q. What strategies resolve contradictions in kinetic data for reactions of this compound with nucleophiles?

- Methodological Answer : Contradictions often arise from solvent polarity or competing mechanisms. Use kinetic isotope effects (KIE) to distinguish between SN1/SN2 pathways. For example, deuterated solvents (e.g., D₂O) slow SN1 reactions due to reduced solvation. Alternatively, employ stopped-flow spectroscopy to capture transient intermediates. Validate with Hammett plots to correlate substituent effects on phenyl rings with reaction rates .

Q. How can stereochemical byproducts be identified and quantified in sulfonamide derivatization reactions?

- Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers. Prepare derivatives using (R)- or (S)-1-phenylethylamine and compare retention times. For absolute configuration, use X-ray crystallography or electronic circular dichroism (ECD) with reference to resolved structures like (R)-(-)-1,2-Diphenylethanol. Quantify enantiomeric excess (ee) via integration of HPLC peaks or Mosher’s ester analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.